3-Cyanocyclobutanecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Cyanocyclobutanecarboxylic acid is a cyclic compound characterized by a cyclobutane ring with a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to it. Its molecular formula is C₅H₇NO₂, and it has a distinctive structure that contributes to its unique chemical properties. The presence of both the cyano and carboxylic acid functional groups makes this compound significant in various
- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclobutane derivatives.
- Hydrolysis: The cyano group can be hydrolyzed to form an amine or carboxylic acid, depending on the reaction conditions.
These reactions make 3-cyanocyclobutanecarboxylic acid a versatile intermediate in organic synthesis.
The synthesis of 3-cyanocyclobutanecarboxylic acid can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors such as malonic acid derivatives, cyclization can occur under acidic or basic conditions.
- Functional Group Transformations: The introduction of the cyano group can be achieved via nucleophilic substitution reactions on halogenated cyclobutane derivatives.
- Patented Methods: A novel method involves using 3-dichloroacetone as a raw material, which undergoes ketol reaction with ethylene glycol followed by cyclization with malonates and hydrolysis under acidic conditions .
These methods highlight the compound's synthetic versatility and potential for scale-up production.
3-Cyanocyclobutanecarboxylic acid has potential applications in various fields:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Agriculture: Potential use in developing agrochemicals due to its biological activity.
- Material Science: As a precursor for creating novel polymeric materials with unique properties.
The compound's unique structure allows for diverse applications across multiple industries.
Interaction studies involving 3-cyanocyclobutanecarboxylic acid could explore its reactivity with various biological molecules or its role as an inhibitor in enzymatic processes. Such studies are crucial for understanding how this compound might interact with target sites in biological systems, potentially leading to therapeutic applications.
Several compounds share structural similarities with 3-cyanocyclobutanecarboxylic acid, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Aminocyclobutanecarboxylic acid | Contains an amino group instead of a cyano group | Exhibits different biological activities |
| 3-Oxocyclobutanecarboxylic acid | Contains a ketone functional group | May show distinct reactivity profiles |
| 1-Aminocyclobutanecarboxylic acid | Amino group at position one | Different steric and electronic properties |
The uniqueness of 3-cyanocyclobutanecarboxylic acid lies in its combination of cyano and carboxylic functionalities, which offers distinct reactivity compared to its analogs. This makes it particularly interesting for synthetic chemists looking to explore new pathways in organic synthesis or drug development.








